2-Cyano-3-(2,4-dichlorophenyl)propionic Acid
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Overview
Description
2-Cyano-3-(2,4-dichlorophenyl)propionic acid is an organic compound with the molecular formula C10H7Cl2NO2 It is a derivative of propionic acid, featuring a cyano group and two chlorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(2,4-dichlorophenyl)propionic acid typically involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(2,4-dichlorophenyl)propionic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
2-Cyano-3-(2,4-dichlorophenyl)propionic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(2,4-dichlorophenyl)propionic acid involves its interaction with specific molecular targets and pathways. The cyano group and chlorine atoms play a crucial role in its reactivity and biological activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(3,4-dichlorophenyl)propionic acid
- 2-Cyano-3-(2,5-dichlorophenyl)propionic acid
- 2-Cyano-3-(2,6-dichlorophenyl)propionic acid
Uniqueness
2-Cyano-3-(2,4-dichlorophenyl)propionic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s properties and applications compared to its similar counterparts.
Properties
Molecular Formula |
C10H7Cl2NO2 |
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Molecular Weight |
244.07 g/mol |
IUPAC Name |
2-cyano-3-(2,4-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C10H7Cl2NO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-2,4,7H,3H2,(H,14,15) |
InChI Key |
XELAKGFOSHQOKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(C#N)C(=O)O |
Origin of Product |
United States |
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